3-(Boc-amino)-4,5-dimethyl-1H-pyrazole
Overview
Description
The compound “3-(Boc-amino)-4,5-dimethyl-1H-pyrazole” likely contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. It’s often used to protect an amino function during the synthesis of multifunctional targets .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
Boc groups are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions .Scientific Research Applications
Overview of Pyrazole Derivatives
Pyrazole derivatives, including compounds like 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole, play a crucial role in medicinal chemistry due to their wide range of biological activities. These compounds are known for their applications in developing drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These synthetic strategies enable the creation of heterocyclic compounds with pyrazole moieties, which are valuable for designing new biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazole Analogs in Drug Development
Research on pyrazole analogs has identified them as potential candidates for various medicinal applications, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, and as inhibitors of enzymes like monoamine oxidase (MAO). Despite some pyrazole-based drugs being withdrawn from the market due to side effects, the continuous development of new candidates with improved efficacy and reduced adverse effects is notable. These findings underscore the therapeutic potential of pyrazole derivatives in drug discovery and development (Ganguly & Jacob, 2017).
Pyrazoline Derivatives and Their Therapeutic Applications
Pyrazolines, closely related to pyrazoles, exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives also show promise as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and as inhibitors of nitric oxide synthase, among other effects. The diversity of pyrazoline derivatives' biological activities highlights their significance in pharmaceutical chemistry and their potential as templates for developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Future Directions
The use of Boc groups in the protection of amines continues to be an important area of study in organic synthesis . Future research may focus on developing more efficient methods for the formation and removal of Boc groups, as well as exploring their use in the synthesis of complex organic molecules .
properties
IUPAC Name |
tert-butyl N-(4,5-dimethyl-1H-pyrazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-6-7(2)12-13-8(6)11-9(14)15-10(3,4)5/h1-5H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPPGWIAJAPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146899 | |
Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-4,5-dimethyl-1H-pyrazole | |
CAS RN |
1311254-41-7 | |
Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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